Home > Products > Screening Compounds P112851 > N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide
N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide - 88063-41-6

N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

Catalog Number: EVT-1372167
CAS Number: 88063-41-6
Molecular Formula: C20H16N4O4S
Molecular Weight: 408.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106)

  • Compound Description: AL106 is a benzenesulfonamide derivative investigated for its anti-glioblastoma (GBM) activity. It exhibited promising results with an IC50 value of 58.6 µM against TrkA overexpressing cells and lower toxicity in non-cancerous cells compared to cisplatin. []
  • Relevance: AL106 shares the core benzenesulfonamide structure with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide. Additionally, both compounds were investigated for their potential as anticancer agents. []

4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL107)

  • Compound Description: AL107 is another benzenesulfonamide derivative studied alongside AL106 for its anti-GBM activity. It demonstrated acceptable binding energies with the active site of TrkA, a potential target for GBM treatment. []
  • Relevance: Similar to AL106 and the main compound, AL107 belongs to the benzenesulfonamide class of compounds and was explored for its anticancer potential. This highlights the structural importance of the benzenesulfonamide moiety in the context of anticancer research. []

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1)

  • Compound Description: C1 is a phthalimide derivative evaluated as a potential drug candidate for treating sickle cell disease (SCD) symptoms. It exhibited low genotoxicity in a micronucleus test using mouse peripheral blood. [, ]
  • Relevance: C1 shares the phthalimide moiety with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, highlighting the importance of this specific structure in medicinal chemistry. [, ]

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2)

  • Compound Description: C2, similar to C1, is a phthalimide derivative investigated for its potential in treating SCD symptoms. It also displayed low genotoxicity in in vivo studies. [, ]
  • Relevance: C2 shares the same core phthalimide structure with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide and C1. The research on these compounds suggests that modifications to the substituents attached to the phthalimide core can influence their biological activity and toxicity profiles. [, ]

3-(1,3-dioxo-1,3-dihydro-2H-iso-indol-2-yl)benzyl nitrate (C3)

  • Compound Description: C3, another phthalimide derivative, was part of the same series of compounds (C1-C6) researched for treating SCD symptoms. It demonstrated low genotoxicity, indicating its potential as a safer alternative to hydroxyurea. [, ]
  • Relevance: C3, along with C1 and C2, emphasizes the relevance of the phthalimide structure in developing new therapeutic agents for SCD. The presence of this shared structural feature with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide further suggests the potential for exploring diverse modifications on this core structure for different therapeutic applications. [, ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4)

  • Compound Description: C4 is a phthalimide derivative that also contains a benzenesulfonamide moiety. It was investigated for its potential in treating SCD symptoms and displayed low genotoxicity in in vivo tests. [, ]
  • Relevance: C4 shares both the phthalimide and benzenesulfonamide moieties with the main compound, N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide. This compound highlights the potential for combining these two specific structural features within a single molecule for therapeutic applications. [, ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5)

  • Compound Description: C5, a phthalimide derivative, was studied alongside C1-C4 and C6 for its potential in treating SCD symptoms. It demonstrated low genotoxicity in in vivo tests. [, ]
  • Relevance: C5 further strengthens the importance of the phthalimide structure as a pharmacophore in drug discovery, particularly for SCD. Its inclusion in the series of compounds with C1-C4 and C6 emphasizes the potential for structural modifications around this core to achieve desired biological activities. [, ]

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (C6)

  • Compound Description: C6, the final compound in the series C1-C6, is a phthalimide derivative with low genotoxicity. This compound further supports the potential of phthalimide derivatives as safer alternatives to hydroxyurea for managing SCD symptoms. [, ]
  • Relevance: Similar to other compounds in the series, C6 shares the core phthalimide structure with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide. This reinforces the significance of this structural motif in designing new drugs, particularly for treating SCD. [, ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N(1,3-thiazol-2-yl)benzenesulfonamide

  • Compound Description: This compound is a phthalimide derivative synthesized from sulfathiazole. It exhibits significant antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, similar to sulfathiazole itself. []
  • Relevance: This compound shares the phthalimide and benzenesulfonamide moieties with N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, highlighting the potential of these structures in developing new antimycobacterial agents. []

Sulfamethazine

  • Compound Description: Sulfamethazine, a sulfonamide antibiotic, forms a cocrystal with theophylline. []
  • Relevance: Sulfamethazine, like N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds known for their various biological activities. []

Properties

CAS Number

88063-41-6

Product Name

N-(4,6-dimethyl-2-pyrimidinyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4g/mol

InChI

InChI=1S/C20H16N4O4S/c1-12-11-13(2)22-20(21-12)23-29(27,28)15-9-7-14(8-10-15)24-18(25)16-5-3-4-6-17(16)19(24)26/h3-11H,1-2H3,(H,21,22,23)

InChI Key

QHKBORYIAAMNRV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.